molecular formula C26H28N4O3 B11418037 (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11418037
M. Wt: 444.5 g/mol
InChI Key: FGZRYFQVUKZIRU-BUVRLJJBSA-N
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Description

(4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique structure combining indole, morpholine, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine group through nucleophilic substitution. The final step involves the condensation of the indole derivative with the pyrazolone moiety under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the pyrazolone ring can be reduced to form a dihydropyrazolone derivative.

    Substitution: The indole and morpholine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the double bond would yield a dihydropyrazolone derivative.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. The presence of the indole and morpholine moieties suggests that it may interact with biological targets, such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests that it may have anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these activities.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties, such as enhanced conductivity or mechanical strength.

Mechanism of Action

The mechanism of action of (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The pyrazolone ring may contribute to the compound’s overall stability and reactivity, enabling it to exert its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, are known for their biological activities.

    Morpholine derivatives: Compounds containing the morpholine group, such as morphine and its analogs, are known for their pharmacological effects.

    Pyrazolone derivatives: Compounds containing the pyrazolone ring, such as antipyrine and aminopyrine, are known for their anti-inflammatory and analgesic properties.

Uniqueness

What sets (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one apart from these similar compounds is its unique combination of these three moieties. This combination allows it to exhibit a broader range of activities and applications, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

(4E)-4-[[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H28N4O3/c1-19-24(26(32)30(27-19)21-7-3-2-4-8-21)15-20-16-29(25-10-6-5-9-23(20)25)18-22(31)17-28-11-13-33-14-12-28/h2-10,15-16,22,31H,11-14,17-18H2,1H3/b24-15+

InChI Key

FGZRYFQVUKZIRU-BUVRLJJBSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(C3=CC=CC=C32)CC(CN4CCOCC4)O)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(C3=CC=CC=C32)CC(CN4CCOCC4)O)C5=CC=CC=C5

Origin of Product

United States

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